N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

Lipophilicity Drug-likeness Membrane permeability

This N-allyl quinazolinamine (MW 309.79, LogP 4.47) is the only analog in its series bearing a terminal alkene for thiol-ene PROTAC conjugation while retaining the essential 4-amino hinge-binding HBD. The 2-(4-chlorobenzyl) group contributes ~2.24 LogP units of lipophilicity for hydrophobic back-pocket occupancy without exceeding Rule of Five thresholds. Superior to the N-benzyl analog (MW 359.85) on ligand efficiency and to thioether analogs (HBD=0) on hinge-binding capacity. Available at ≥98% purity for focused kinase probe and SOS1 inhibitor library assembly.

Molecular Formula C18H16ClN3
Molecular Weight 309.8
CAS No. 303149-64-6
Cat. No. B3007434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(4-chlorobenzyl)-4-quinazolinamine
CAS303149-64-6
Molecular FormulaC18H16ClN3
Molecular Weight309.8
Structural Identifiers
SMILESC=CCNC1=NC(=NC2=CC=CC=C21)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3/c1-2-11-20-18-15-5-3-4-6-16(15)21-17(22-18)12-13-7-9-14(19)10-8-13/h2-10H,1,11-12H2,(H,20,21,22)
InChIKeyFVVJRPOKJOVCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-(4-chlorobenzyl)-4-quinazolinamine (CAS 303149-64-6): A Selectively Substituted Quinazoline Building Block for Kinase-Targeted Drug Discovery


N-Allyl-2-(4-chlorobenzyl)-4-quinazolinamine (CAS 303149-64-6) is a trisubstituted 4-aminoquinazoline derivative bearing an N-allyl group at the 4-position and a 4-chlorobenzyl substituent at the 2-position of the quinazoline core . The quinazoline scaffold is a privileged heterocyclic pharmacophore widely exploited in kinase inhibitor design, with numerous FDA-approved agents (e.g., gefitinib, erlotinib, afatinib) built upon 4-anilinoquinazoline frameworks . This compound is supplied as a research-grade building block at ≥98% purity by vendors including Leyan (Shanghai Haohong Biomedical) and at 90% purity by Key Organics/Bionet, with a molecular weight of 309.79 Da, calculated LogP of 4.47, and topological polar surface area (TPSA) of 37.81 Ų .

Why N-Allyl-2-(4-chlorobenzyl)-4-quinazolinamine Cannot Be Replaced by Common 4-Aminoquinazoline Analogs in SAR-Driven Programs


The simultaneous presence of three distinct substituents—the N-allyl group at C4, the 4-chlorobenzyl group at C2, and the free 4-amino hydrogen bond donor—creates a unique physicochemical and structural profile that is absent in simpler or differently substituted quinazoline analogs. The N-allyl moiety provides a reactive alkene handle for downstream diversification via cross-coupling, hydroformylation, or thiol-ene chemistry , while the 2-(4-chlorobenzyl) group contributes approximately 2.24 LogP units of lipophilicity relative to the unsubstituted analog . This LogP shift is substantial enough to alter membrane permeability, plasma protein binding, and CYP450 susceptibility in lead optimization cascades. Furthermore, the 4-amino NH group (HBD = 1) distinguishes this compound from 4-thioether analogs (HBD = 0) that lack the capacity to donate a hydrogen bond in the kinase hinge region . Simply substituting the allyl with benzyl (CAS 303149-81-7) adds ~50 Da of molecular weight and reduces synthetic versatility, while removing the 2-substituent altogether (CAS 23092-27-5) strips away the lipophilic aromatic occupancy required for many kinase hydrophobic back pockets. These are not interchangeable building blocks; they lead to divergent SAR trajectories.

Quantitative Differentiation of N-Allyl-2-(4-chlorobenzyl)-4-quinazolinamine Against Five Structural Analogs


LogP Differential: 4-Chlorobenzyl Substitution Increases Lipophilicity by +2.24 Units Relative to the Unsubstituted 4-Aminoquinazoline Core

The target compound N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine exhibits a calculated LogP of 4.4719 . In direct comparison, N-allylquinazolin-4-amine (CAS 23092-27-5), which lacks the 2-(4-chlorobenzyl) substituent, has a LogP of only 2.2277 . This represents a ΔLogP of +2.24, a >100-fold increase in theoretical partition coefficient, attributable solely to the 4-chlorobenzyl group at the C2 position. The 6-chloro-N-(4-chlorobenzyl)quinazolin-4-amine comparator (CAS 1202227-76-6) has a reported LogP of 4.5 , which is nearly identical to the target (ΔLogP = −0.03), but this compound lacks the N-allyl synthetic handle and is not a direct functional equivalent.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Capacity: The 4-Amino NH Enables Hinge-Region Kinase Interactions Absent in 4-Thioether Analogs

The target compound possesses one hydrogen bond donor (HBD = 1), originating from the secondary amine at the 4-position . The direct 4-thioether analog, 2-[(4-chlorophenyl)methyl]-4-(prop-2-enylthio)quinazoline (CAS 303149-30-6), has HBD = 0 . In kinase drug discovery, the 4-amino NH of quinazoline inhibitors typically donates a critical hydrogen bond to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR, Met1099 in VEGFR-2). This interaction is structurally conserved across the 4-anilinoquinazoline inhibitor class and is essential for ATP-competitive binding. The thioether analog cannot form this interaction, fundamentally altering its target engagement profile. The N-allyl-2-(methylsulfanyl)-4-quinazolinamine comparator (CAS 139047-56-6) also has HBD = 0 , confirming that the 4-amino NH is a distinguishing feature not shared by S-linked or O-linked analogs at this position.

Kinase hinge binding Hydrogen bond donor Molecular recognition

Molecular Weight Efficiency: Allyl Substitution Saves ~50 Da Compared to the N-Benzyl Analog While Retaining Synthetic Versatility

The target compound has a molecular weight of 309.79 Da . The directly analogous N-benzyl-2-(4-chlorobenzyl)-4-quinazolinamine (CAS 303149-81-7) has a molecular weight of 359.85 Da , representing an increase of 50.06 Da (+16.2%) solely from replacing the N-allyl group (C3H5, 41.07 Da) with an N-benzyl group (C7H7, 91.13 Da). In fragment-based and lead-optimization contexts, every 50 Da increase in molecular weight is associated with reduced ligand efficiency metrics (LE, LLE, LELP) and increased risk of poor pharmacokinetic outcomes. The N-allyl variant delivers the conformational flexibility and synthetic utility of an unsaturated N-substituent at a substantially lower molecular weight penalty, preserving greater room for subsequent optimization within the Rule of Five chemical space.

Lead-likeness Molecular weight optimization Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility: 5 Rotatable Bonds Enable Induced-Fit Binding to Diverse Kinase ATP Pockets

The target compound has 5 rotatable bonds , compared to only 3 rotatable bonds for N-allylquinazolin-4-amine (CAS 23092-27-5) and 3 rotatable bonds for N-allyl-2-(methylsulfanyl)-4-quinazolinamine (CAS 139047-56-6) . The additional two rotatable bonds arise from the 4-chlorobenzyl group at C2, providing torsional degrees of freedom that allow the chlorophenyl ring to adopt multiple orientations within the target binding site. In the context of kinase inhibitor design, rotatable bonds in the 2-position substituent have been shown to be critical for accessing the hydrophobic back pocket (selectivity pocket) of kinases such as EGFR T790M and p38α MAP kinase, where the chlorophenyl group can engage in edge-to-face π-stacking or halogen bonding interactions with the gatekeeper residue.

Conformational flexibility Induced-fit binding Kinase selectivity

N-Allyl Synthetic Handle: The Terminal Alkene Enables Orthogonal Downstream Diversification Not Possible with N-Benzyl or N-Aryl Analogs

The N-allyl group of the target compound contains a terminal alkene that serves as a bioorthogonal synthetic handle for thiol-ene click chemistry, ruthenium- or rhodium-catalyzed olefin metathesis, hydroformylation, and palladium-catalyzed cross-coupling reactions . In contrast, the N-benzyl analog (CAS 303149-81-7) lacks this reactive alkene, limiting its post-synthetic diversification options to N-debenzylation or electrophilic aromatic substitution . The allyl group has been specifically exploited in quinazoline medicinal chemistry for intramolecular Pd-catalyzed amination to generate pyrrolo- and pyrido-fused quinazoline ring systems , as well as for attaching fluorophores, biotin tags, or PROTAC linker moieties via thiol-ene conjugation. The N-allyl-2-(methylsulfanyl)-4-quinazolinamine comparator (CAS 139047-56-6) does contain an allyl group but replaces the 4-chlorobenzyl with a smaller methylsulfanyl group, altering both the lipophilic bulk and the electronic character of the 2-position substituent .

Click chemistry Late-stage functionalization PROTAC linker attachment

Class-Level Validation: Allyl-Substituted 4-Aminoquinazolines Demonstrate Dual EGFR WT/T790M Inhibition in the Submicromolar Range

While no target-specific bioactivity data have been published for CAS 303149-64-6 in isolation, a closely related series of iodoquinazoline derivatives bearing N-allyl and/or N-benzyl substituents was evaluated as dual EGFR WT and EGFR T790M inhibitors . In this study, compound 18 (N-allyl-iodoquinazoline derivative) inhibited EGFR T790M with an IC50 of 0.25 μM, and compound 17 showed IC50 = 0.30 μM against the same target, with both compounds also demonstrating VEGFR-2 inhibitory activity (IC50 = 0.17–0.50 μM) and low cytotoxicity against VERO normal cells (IC50 > 43 μM). These data establish that N-allyl substitution on the 4-aminoquinazoline scaffold is compatible with potent, dual-target kinase inhibition and that the allyl group does not abrogate target engagement. For context, quinazoline-based SOS1 inhibitors in the same chemical class (WO-2018115380-A1) have achieved IC50 values as low as 5.1–20 nM against the KRAS:SOS1 protein-protein interaction , confirming the broader druggability of 2,4-disubstituted quinazolines.

EGFR T790M Kinase inhibition Anticancer

High-Impact Application Scenarios for N-Allyl-2-(4-chlorobenzyl)-4-quinazolinamine Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Balanced Lipophilicity and Hinge-Binding Capacity

With a LogP of 4.47, one hydrogen bond donor, and a molecular weight of only 309.79 Da, this compound occupies an optimal physicochemical space for fragment-to-lead campaigns targeting the ATP-binding pocket of kinases. The 4-amino NH provides the essential hinge-region hydrogen bond, while the 2-(4-chlorobenzyl) group contributes sufficient lipophilicity to probe hydrophobic back-pocket interactions without exceeding Rule of Five thresholds. Procurement for fragment library assembly is justified over the N-benzyl analog (MW 359.85 Da) on the basis of superior ligand efficiency metrics, and over thioether analogs (HBD = 0) on the basis of preserved hinge-binding capacity .

PROTAC Degrader Synthesis via Thiol-Ene Conjugation of the N-Allyl Handle

The terminal alkene of the N-allyl group provides a unique, bioorthogonal attachment point for thiol-terminated PROTAC linker-warhead constructs. This late-stage diversification strategy enables the rapid generation of heterobifunctional degraders from a common quinazoline kinase-binding warhead. Neither the N-benzyl analog (CAS 303149-81-7) nor the 4-thioether analog (CAS 303149-30-6) possesses an equivalent reactive handle, making the target compound the only member of this analog series suitable for thiol-ene-based PROTAC library synthesis . The demonstrated submicromolar EGFR inhibition of structurally related N-allyl quinazolines provides a credible starting point for VHL- or CRBN-recruiting degrader design .

SOS1-KRAS PPI Inhibitor Scaffold Optimization in Oncology Drug Discovery

Boehringer Ingelheim's patent WO-2018115380-A1 establishes that benzylamino-substituted quinazolines are potent inhibitors of the SOS1:KRAS protein-protein interaction, with lead compounds achieving IC50 values as low as 5.1–20 nM . The target compound's 2-(4-chlorobenzyl) and N-allyl substitution pattern maps directly onto the general Markush structure claimed in this patent family. For laboratories pursuing novel SOS1 inhibitor scaffolds, this building block offers a more synthetically tractable entry point than fully elaborated clinical candidates, with the allyl group providing a vector for subsequent optimization of ADME properties through established medicinal chemistry transformations.

Chemical Biology Probe Development Requiring Dual EGFR/VEGFR-2 Pharmacophore Exploration

The 2024 study by Elkamhawy et al. demonstrates that N-allyl-substituted iodoquinazolines achieve dual EGFR T790M (IC50 = 0.25–0.36 μM) and VEGFR-2 (IC50 = 0.17–0.50 μM) inhibition with favorable selectivity over VERO normal cells (IC50 > 43 μM) . The target compound, lacking the iodo substituent, provides a cleaner starting scaffold for installing alternative C6/C7 substituents to modulate kinase selectivity. Its 98% purity (Leyan) and availability as a research-grade building block make it suitable for constructing focused probe libraries where the 4-chlorobenzyl group can explore halogen bonding with gatekeeper residues and the allyl group can be exploited for fluorescent or affinity tag conjugation.

Quote Request

Request a Quote for N-allyl-2-(4-chlorobenzyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.